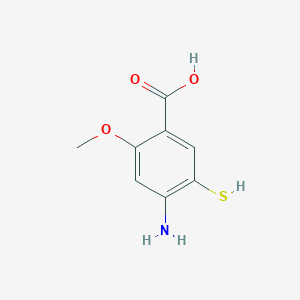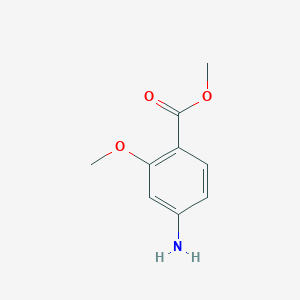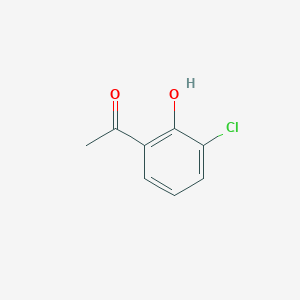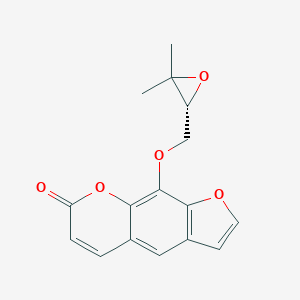![molecular formula C15H22N2O4S2 B016374 tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate CAS No. 887407-46-7](/img/structure/B16374.png)
tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate, commonly referred to as TB-NOE, is a carbamate-based synthetic compound that has been used in a variety of scientific research applications. TB-NOE is a highly versatile compound that has been used in a variety of organic synthesis reactions, as well as in biological and chemical research applications. TB-NOE has been extensively studied due to its unique properties and potential applications. In
Scientific Research Applications
Biodegradation and Environmental Fate
- Ethyl tert-butyl ether (ETBE), a related compound, undergoes biodegradation in soil and groundwater, primarily through aerobic processes mediated by microorganisms capable of degrading ETBE as a carbon and energy source or via cometabolism with alkanes. Genes facilitating ETBE transformation have been identified, although the complete pathways and microorganisms supporting anaerobic degradation remain less understood. This research suggests potential environmental bioremediation applications for related ethers, including the specified carbamate compound (Thornton et al., 2020).
Microbial Degradation in Subsurface Environments
- The fate of fuel oxygenates such as methyl tert-butyl ether (MTBE) and ETBE in subsurface environments is influenced by their biodegradability under various redox conditions. Studies demonstrate that MTBE and its key intermediate, tert-butyl alcohol (TBA), may be biodegradable under both oxic and anoxic conditions. These findings underline the environmental impact and degradation pathways of ether compounds, suggesting avenues for the bioremediation of related substances (Schmidt et al., 2004).
Decomposition by Cold Plasma
- Research on the decomposition of methyl tert-butyl ether (MTBE) using hydrogen in a cold plasma reactor indicates the feasibility of employing radio frequency (RF) plasma reactors for decomposing and converting MTBE into simpler molecules. This suggests potential applications in the decomposition or modification of similar ether compounds for environmental management or synthetic applications (Hsieh et al., 2011).
Synthetic Applications and N-Heterocycle Synthesis
- Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives, including N-heterocycles. This highlights a potential synthetic application for the specified carbamate compound in the stereoselective synthesis or as a precursor in the production of complex organic molecules (Philip et al., 2020).
properties
IUPAC Name |
tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S2/c1-15(2,3)21-14(19)17-20-11-13(18)16-9-10-22-23-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDSVLSVPSGPPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCCSSC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405134 |
Source


|
| Record name | N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887407-46-7 |
Source


|
| Record name | N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Imidazolidinedione, 5-[(3-hydroxyphenyl)methylene]-](/img/structure/B16292.png)
![(7S)-10-hydroxy-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B16296.png)










![8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one](/img/structure/B16320.png)
